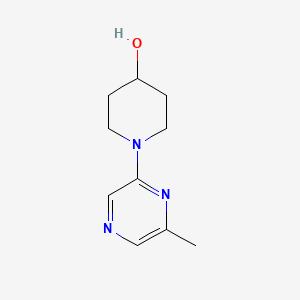

![molecular formula C8H7BrN2 B2887253 5-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 1346157-13-8](/img/structure/B2887253.png)

5-Bromo-6-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

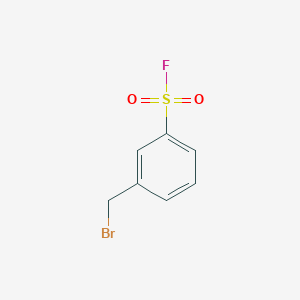

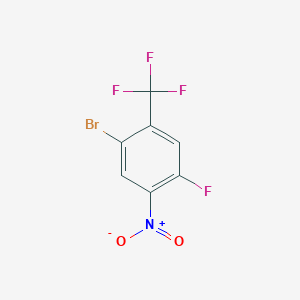

5-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It is recognized as an important fused bicyclic 5–6 heterocycle, often referred to as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyridine involves several steps. One method involves the reaction of 2-aminopyridine with α-bromoacetophenone . Another method involves the reaction of iodide with Na2CO3 in MeOH to obtain 3-iodo-2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methylimidazo[1,2-a]pyridine consists of a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-methylimidazo[1,2-a]pyridine are diverse. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

5-Bromo-6-methylimidazo[1,2-a]pyridine is a solid compound with a molecular weight of 211.06 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Antituberculosis Agents

5-Bromo-6-methylimidazo[1,2-a]pyridine: derivatives have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound’s structure allows for the development of new TB drugs, addressing the urgent need for treatments against resistant strains of tuberculosis .

Material Science Applications

This compound is also recognized for its applications in material science due to its structural character. It can be used in the development of new materials with specific electronic or photonic properties, which are essential for advancing technology in fields such as semiconductors and solar cells .

Light-Sensitive Dyes

In the realm of light-sensitive dyes, 5-Bromo-6-methylimidazo[1,2-a]pyridine plays a crucial role. These dyes are pivotal in various industries, including photography and printing, where they are used for their ability to change color in response to light exposure .

Optical Media for Data Storage

The compound’s derivatives are utilized in optical media for data storage. Their unique properties allow for the development of storage media that can be written and read with higher precision, leading to increased data density and potentially revolutionizing data storage technology .

Pesticides and Fungicides

5-Bromo-6-methylimidazo[1,2-a]pyridine: is also employed in the synthesis of pesticides and fungicides. These compounds protect crops from pests and diseases, contributing to agricultural productivity and food security .

Fluorescent Probes

Lastly, derivatives of this compound are used as fluorescent probes for the in vitro and in vivo determination of various ions. This application is particularly valuable in biological and medical research, where these probes can be used to track and measure the presence of specific ions within cells or tissues .

Propriétés

IUPAC Name |

5-bromo-6-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJCEVQSLZNIHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CN=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)

![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)